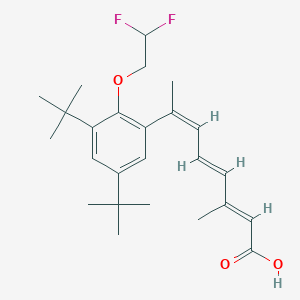![molecular formula C52H40CaF6O6 B1139107 calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B1139107.png)
calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMG 837 hemicalcium salt: is a potent free fatty acid receptor 1 (FFA1/GPR40) partial agonist. It is known for its ability to potentiate glucose-dependent stimulation of insulin in vivo, making it a significant compound in the field of diabetes research .
Biochemical Analysis
Biochemical Properties
AMG 837 hemicalcium salt plays a significant role in biochemical reactions, particularly as a partial agonist for the free fatty acid receptor 1 (FFA1/GPR40) . It interacts with enzymes, proteins, and other biomolecules, specifically with the full FFA1 agonist Docosahexaenoic acid .
Cellular Effects
AMG 837 hemicalcium salt has profound effects on various types of cells and cellular processes. It influences cell function by potentiating glucose-dependent stimulation of insulin in vivo .
Molecular Mechanism
The molecular mechanism of action of AMG 837 hemicalcium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of AMG 837 hemicalcium salt involves the reaction of β-1-Propyn-1-yl-4-[(4’-trifluoromethyl)[1,1’-biphenyl]-3-yl]methoxy]benzenepropanoic acid with calcium ions to form the hemicalcium salt. The reaction conditions typically involve the use of solvents like DMSO and maintaining the reaction at controlled temperatures .
Industrial Production Methods: : Industrial production of AMG 837 hemicalcium salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity of the compound, which is typically ≥98% .
Chemical Reactions Analysis
Types of Reactions: : AMG 837 hemicalcium salt primarily undergoes substitution reactions due to the presence of functional groups like the trifluoromethyl group and the propynyl group .
Common Reagents and Conditions: : Common reagents used in these reactions include calcium ions, DMSO, and other organic solvents. The reactions are typically carried out under controlled temperatures to ensure the stability of the compound .
Major Products: : The major product formed from these reactions is the hemicalcium salt of β-1-Propyn-1-yl-4-[(4’-trifluoromethyl)[1,1’-biphenyl]-3-yl]methoxy]benzenepropanoic acid .
Scientific Research Applications
Chemistry: : In chemistry, AMG 837 hemicalcium salt is used as a reference compound for studying free fatty acid receptors and their agonists .
Biology: : In biological research, it is used to study the role of free fatty acid receptors in glucose metabolism and insulin secretion .
Medicine: : AMG 837 hemicalcium salt has significant applications in diabetes research. It is used to study the mechanisms of insulin secretion and glucose regulation, making it a potential candidate for developing new antidiabetic drugs .
Industry: : In the pharmaceutical industry, AMG 837 hemicalcium salt is used in the development of drugs targeting free fatty acid receptors .
Mechanism of Action
AMG 837 hemicalcium salt acts as a partial agonist of the free fatty acid receptor 1 (FFA1/GPR40). It interacts allosterically with full FFA1 agonists like docosahexaenoic acid, potentiating glucose-dependent stimulation of insulin. This mechanism makes it a valuable compound in the study of glucose metabolism and insulin secretion .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other free fatty acid receptor agonists like docosahexaenoic acid and other synthetic agonists .
Uniqueness: : AMG 837 hemicalcium salt is unique due to its high potency and partial agonist activity at FFA1/GPR40 receptors. Its ability to potentiate glucose-dependent insulin secretion sets it apart from other similar compounds .
Properties
IUPAC Name |
calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H21F3O3.Ca/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);/q;;+2/p-2/t2*21-;/m00./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZAHGONZBHQSA-HRQBZJEISA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H40CaF6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)







![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)
